Molecular Weight and Formula Distinction from 1,1‑Dimethoxybutenone Analogs
The target compound (C₉H₁₇NO₃, MW 187.24) differs by one methylene unit (CH₂) from the common 4‑(dimethylamino)‑1,1‑dimethoxybut‑3‑en‑2‑one (C₈H₁₅NO₃, MW 173.21), reflecting the replacement of a 1,1‑dimethoxy terminus with a 3‑dimethoxymethyl group. This mass difference provides a definitive identity check by LC‑MS or HRMS during incoming quality control, preventing inadvertent receipt of the incorrect analog .
| Evidence Dimension | Molecular formula and monoisotopic mass |
|---|---|
| Target Compound Data | C₉H₁₇NO₃, MW 187.24 g·mol⁻¹ |
| Comparator Or Baseline | 4‑(Dimethylamino)‑1,1‑dimethoxybut‑3‑en‑2‑one (CAS 67751‑23‑9): C₈H₁₅NO₃, MW 173.21 g·mol⁻¹ |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹ (one CH₂ unit) |
| Conditions | Calculated from molecular formula; confirmed by vendor‑supplied MS data (AKSci, Leyan) and ChemSrc predicted properties |
Why This Matters
The mass difference enables unambiguous identity confirmation in procurement workflows, reducing the risk of synthetic failure due to wrong‑building‑block shipment.
